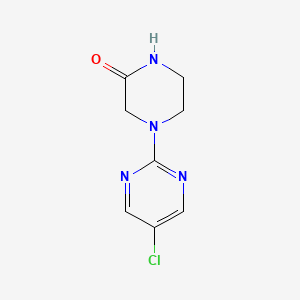

4-(5-Chloropyrimidin-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Chloropyrimidin-2-yl)piperazin-2-one is a chemical compound with the molecular formula C8H9ClN4O. It is a derivative of piperazine and pyrimidine, featuring a chloropyrimidine moiety attached to a piperazinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one typically involves the reaction of 5-chloropyrimidine with piperazin-2-one under controlled conditions. One common method includes:

Starting Materials: 5-chloropyrimidine and piperazin-2-one.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Chloropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound in Drug Discovery :

4-(5-Chloropyrimidin-2-yl)piperazin-2-one has been identified as a potential lead compound for drug discovery, particularly for targeting specific enzymes or receptors. Its structural features enable it to interact with biological targets effectively, making it a candidate for further development in pharmacological applications.

Anticancer Activity :

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis. The compound's mechanism involves interaction with molecular targets that modulate critical biological pathways associated with cancer progression .

Antimicrobial Properties :

The compound has shown promising results as an antimicrobial agent. It has been evaluated for its efficacy against different bacterial and fungal strains, suggesting potential applications in treating infections .

Biological Studies

Mechanism of Action :

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biological activities, including inhibition of viral replication, which has been noted in studies focusing on herpes simplex virus .

Chemical Biology

Probing Biological Pathways :

This compound serves as a useful probe for studying biological pathways and molecular interactions. Its unique structure allows researchers to investigate how it affects various cellular processes and signaling pathways, contributing to a deeper understanding of disease mechanisms.

Industrial Applications

Synthesis of Complex Molecules :

In addition to its biological applications, this compound is also valued in industrial settings for its role as an intermediate in the synthesis of more complex pharmaceutical compounds. This capability highlights its versatility and importance in chemical manufacturing processes.

Case Studies

-

Antitumor Studies :

A series of experiments demonstrated that this compound significantly reduced cell viability in hepatocellular carcinoma (HCC) cell lines, showcasing its potential as an anticancer agent . -

Antimicrobial Evaluation :

In vitro studies revealed that the compound exhibited strong inhibitory effects against several strains of bacteria and fungi, supporting its development as a therapeutic agent for infectious diseases . -

GPR119 Agonists Research :

The compound's derivatives have been explored as GPR119 agonists, which stimulate insulin release and could provide new treatment avenues for type 2 diabetes. This application underscores the compound's relevance beyond oncology and infectious diseases .

Mecanismo De Acción

The mechanism of action of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmission.

Pathways Involved: It may modulate signaling pathways related to cognitive function and memory, making it a potential candidate for treating neurological disorders.

Comparación Con Compuestos Similares

Similar Compounds

4-(5-Chloropyrimidin-2-yl)piperazin-1-yl derivatives: These compounds share a similar core structure but differ in the substitution pattern on the piperazine ring.

Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in cancer treatment, also feature pyrimidine moieties.

Uniqueness

4-(5-Chloropyrimidin-2-yl)piperazin-2-one is unique due to its specific combination of a chloropyrimidine and piperazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying its effects on various biological systems .

Actividad Biológica

4-(5-Chloropyrimidin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by data tables and relevant research findings.

The compound features a piperazine core substituted with a chloropyrimidine moiety, which is crucial for its biological activity. Below are some key chemical properties:

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in polar solvents |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study comparing its efficacy with Clinafloxacin, it demonstrated comparable antibacterial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A recent investigation assessed the minimum inhibitory concentration (MIC) of this compound against several gram-positive and gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study focused on its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma.

Cytotoxicity Results

The cytotoxicity was measured using the CellTiter-Blue assay, and the results indicated significant reductions in cell viability at specific concentrations:

| Cell Line | TD50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HUH7 (HCC) | 15 | 30 |

| U251 (Glioblastoma) | 20 | 45 |

The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent .

Anti-inflammatory Activity

In addition to antibacterial and antitumor activities, this compound has shown anti-inflammatory effects. A study demonstrated its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, suggesting a mechanism for reducing inflammation.

Inhibition of iNOS and COX-2

The following table summarizes the effects of the compound on inflammatory markers:

| Treatment | iNOS Expression (fold change) | COX-2 Expression (fold change) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Compound (10 µM) | 0.5 | 0.6 |

| Compound (50 µM) | 0.3 | 0.4 |

These results indicate that the compound significantly reduces the expression of pro-inflammatory mediators, highlighting its therapeutic potential for treating inflammatory diseases .

Propiedades

IUPAC Name |

4-(5-chloropyrimidin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOWDHRRVIVGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.